Cas no 1656245-24-7 ((2S)-2-(2-bromo-4,5-difluorophenyl)oxirane)

(2S)-2-(2-Bromo-4,5-difluorophenyl)oxirane is a chiral epoxide derivative featuring a bromo- and difluoro-substituted phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and agrochemicals. The presence of both bromine and fluorine substituents enhances its reactivity in cross-coupling reactions and nucleophilic ring-opening transformations. The (S)-configuration ensures high stereoselectivity in downstream applications. Its stability under standard conditions and compatibility with a range of reaction conditions make it a valuable building block for constructing complex molecular architectures. The compound is typically handled under inert conditions to preserve its integrity.
(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane structure
1656245-24-7 structure
商品名:(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane
CAS番号:1656245-24-7
MF:C8H5BrF2O
メガワット:235.025508642197
CID:5802658
PubChem ID:141381094

(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane 化学的及び物理的性質

名前と識別子

    • (2S)-2-(2-bromo-4,5-difluorophenyl)oxirane
    • 1656245-24-7
    • EN300-1924110
    • インチ: 1S/C8H5BrF2O/c9-5-2-7(11)6(10)1-4(5)8-3-12-8/h1-2,8H,3H2/t8-/m1/s1
    • InChIKey: DAXBZFPJJMDGBL-MRVPVSSYSA-N
    • ほほえんだ: BrC1C=C(C(=CC=1[C@H]1CO1)F)F

計算された属性

  • せいみつぶんしりょう: 233.94918g/mol
  • どういたいしつりょう: 233.94918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1924110-5.0g
(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane
1656245-24-7
5g
$4475.0 2023-06-01
Enamine
EN300-1924110-0.25g
(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane
1656245-24-7
0.25g
$972.0 2023-09-17
Enamine
EN300-1924110-5g
(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane
1656245-24-7
5g
$3065.0 2023-09-17
Enamine
EN300-1924110-10g
(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane
1656245-24-7
10g
$4545.0 2023-09-17
Enamine
EN300-1924110-0.5g
(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane
1656245-24-7
0.5g
$1014.0 2023-09-17
Enamine
EN300-1924110-0.1g
(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane
1656245-24-7
0.1g
$930.0 2023-09-17
Enamine
EN300-1924110-0.05g
(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane
1656245-24-7
0.05g
$888.0 2023-09-17
Enamine
EN300-1924110-2.5g
(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane
1656245-24-7
2.5g
$2071.0 2023-09-17
Enamine
EN300-1924110-10.0g
(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane
1656245-24-7
10g
$6635.0 2023-06-01
Enamine
EN300-1924110-1.0g
(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane
1656245-24-7
1g
$1543.0 2023-06-01

(2S)-2-(2-bromo-4,5-difluorophenyl)oxirane 関連文献

(2S)-2-(2-bromo-4,5-difluorophenyl)oxiraneに関する追加情報

Introduction to (2S)-2-(2-bromo-4,5-difluorophenyl)oxirane (CAS No. 1656245-24-7)

Compound (2S)-2-(2-bromo-4,5-difluorophenyl)oxirane, identified by its CAS number CAS NO. 1656245-24-7, is a significant molecule in the field of chemical and pharmaceutical research. This compound belongs to the class of epoxides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The structural features of this molecule, particularly the presence of a (2S)-configuration and a 2-bromo-4,5-difluorophenyl substituent, make it a valuable intermediate in the development of novel therapeutic agents.

The unique stereochemistry of (2S)-2-(2-bromo-4,5-difluorophenyl)oxirane plays a crucial role in its biological activity. The enantiomeric purity and spatial arrangement of atoms in this molecule can significantly influence its interactions with biological targets. Recent studies have highlighted the importance of stereoselective synthesis in drug development, emphasizing that small changes in molecular conformation can lead to dramatic differences in pharmacological effects. This compound exemplifies the growing interest in chiral epoxides as pharmacophores.

The 2-bromo-4,5-difluorophenyl moiety introduces halogen atoms into the aromatic ring, which are known to enhance metabolic stability and binding affinity. Halogenated aromatic compounds have been extensively studied for their potential applications in medicinal chemistry due to their ability to modulate electronic properties and improve bioavailability. The combination of these features makes (2S)-2-(2-bromo-4,5-difluorophenyl)oxirane a promising candidate for further exploration in drug discovery.

In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of complex organic molecules. The synthesis of epoxides, in particular, has seen significant advancements due to their utility as key intermediates in constructing biologically active scaffolds. Techniques such as asymmetric epoxidation have enabled the efficient preparation of enantiomerically pure epoxides like (2S)-2-(2-bromo-4,5-difluorophenyl)oxirane. These advancements have not only improved yield but also reduced the environmental impact of synthetic processes.

The pharmaceutical industry has been particularly interested in exploring the potential of epoxide-based compounds for their therapeutic applications. Epoxides are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The structural motif present in (2S)-2-(2-bromo-4,5-difluorophenyl)oxirane has been investigated for its potential role in modulating specific biological pathways. For instance, studies have suggested that this compound may interact with enzymes involved in cell signaling and proliferation.

One of the most compelling aspects of (2S)-2-(2-bromo-4,5-difluorophenyl)oxirane is its versatility as a building block for more complex molecules. Researchers have utilized this compound to synthesize novel analogs with enhanced pharmacological properties. By modifying the substituents or exploring different stereochemical configurations, scientists can fine-tune the biological activity of these derivatives. This flexibility underscores the importance of having access to high-quality intermediates like (2S)-2-(2-bromo-4,5-difluorophenyl)oxirane in drug development pipelines.

The use of computational methods has also played a significant role in understanding the behavior of (2S)-2-(2-bromo-4,5-difluorophenyl)oxirane. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental efforts and help optimize synthetic routes. Additionally, computational studies have been used to assess the metabolic stability and potential toxicity profiles of this molecule.

In conclusion, (2S)-2-(2-bromo-4,5-difluorophenyl)oxirane is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and stereochemistry make it an attractive candidate for further investigation into drug discovery and development. As our understanding of molecular interactions continues to grow, compounds like this one will undoubtedly play a crucial role in shaping the future of medicine.

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